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Compound of Interest

Compound Name: BBO-10203

Cat. No.: B15541566

BBO0O-10203 Preclinical Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information regarding the preclinical toxicity and safety assessment
of BBO-10203. The content is structured to address specific questions and potential issues
encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is BB0O-10203 and what is its primary preclinical safety advantage?

Al: BBO-10203 is a first-in-class, orally bioavailable small molecule designed to selectively
block the protein-protein interaction between RAS and phosphoinositide 3-kinase alpha
(PI3Ka).[1][2][3] Its primary safety advantage, demonstrated in multiple preclinical models, is
the absence of hyperglycemia (high blood sugar) and hyperinsulinemia, which are common
dose-limiting toxicities for traditional PI3Ka kinase inhibitors.[1][4][5][6]

Q2: Why does BB0O-10203 not induce hyperglycemia like other PI3Ka inhibitors?

A2: BBO-10203's unique mechanism spares the insulin signaling pathway.[3][4] While
conventional PI3Ka inhibitors block the enzyme's kinase activity, affecting both cancer-related
signaling and normal metabolic functions like glucose uptake, BBO-10203 specifically disrupts
the RAS-mediated activation of PI3Ka, a process prevalent in malignant cells.[1][4] Crucially,
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insulin's activation of PI3Ka to regulate blood glucose does not depend on RAS, so this vital
physiological function remains unaffected by BBO-10203.[1][4][7]

Q3: What specific preclinical studies have been conducted to evaluate the metabolic safety of
BBO-102037

A3: The key study performed was an oral glucose tolerance test (OGTT) in fasted male
C57BL/6 mice.[1][2] Results showed that even at a dose of 100 mg/kg (approximately three
times the efficacious dose), BBO-10203 did not lead to an accumulation of glucose or an
increase in serum c-peptide, confirming its neutral metabolic profile.[4]

Q4: What is the effective and well-tolerated dose of BBO-10203 in preclinical mouse models?

A4: In mouse xenograft models, BBO-10203 demonstrates dose-dependent inhibition of its
target, pAKT, at doses ranging from 10 to 100 mg/kg.[1][4] A daily oral dose of 100 mg/kg
resulted in 88% tumor growth inhibition in a BT-474 breast cancer model and was reported to
be well-tolerated when used in combination with other anti-cancer agents.[1]

Q5: Have other potential toxicities (e.g., liver, kidney, cardiac) been evaluated for BBO-10203?

A5: The publicly available preclinical data for BBO-10203 focuses almost exclusively on its
significant advantage of not causing hyperglycemia. While combination therapies have been
described as "well tolerated,” detailed reports on organ-specific toxicity, maximum tolerated
dose (MTD), or comprehensive safety pharmacology studies are not available in the reviewed
literature.[1] The compound has advanced to Phase 1 clinical trials (NCT06625775), indicating
that a broader safety assessment has been completed to support human studies.[8][9]

Troubleshooting Guide

Issue 1: Unexpected hyperglycemia or metabolic abnormalities observed in animal models
following BBO-10203 administration.

« |s this expected? No. This finding is contrary to all published preclinical data for BBO-10203.
[11[2][4]

¢ Recommended Actions:
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o Verify Compound Integrity: Confirm the identity, purity, and formulation of the administered
BBO-10203.

o Evaluate Vehicle Effects: Conduct a control experiment with the vehicle alone to rule out
any metabolic effects from the delivery medium.

o Assess Animal Model: Consider if the specific animal strain or its underlying genetic
characteristics could have an unexpected interaction with the drug's pathway.

o Review Experimental Protocol: Ensure that procedures such as fasting times and blood
collection methods are consistent and correctly performed.

Issue 2: Suboptimal inhibition of pAKT or lack of anti-tumor efficacy in xenograft models.
« Is this expected? This may occur due to suboptimal dosing or administration.
e Recommended Actions:

o Confirm Dose and Bioavailability: Preclinical studies show that BBO-10203 has good oral
bioavailability.[1][10] Effective doses in mouse models range from 30 to 100 mg/kg
administered orally once daily.[1][4]

o Perform a Dose-Response Study: If efficacy is low, consider performing a dose-escalation
study within the 10-100 mg/kg range to determine the optimal dose for your specific
model.[1][4]

o Analyze Pharmacokinetics: Ensure that the dosing frequency is appropriate. BBO-10203
showed sustained pAKT inhibition over 24 hours at doses of 30 and 100 mg/kg.[4]

o Check Target Pathway: Confirm that the tumor model is driven by RAS-PI3Ka signaling,
as BBO-10203 is a targeted agent.

Quantitative Data Summary

Table 1: In Vitro Potency of BBO-10203
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Cell Line / .
Assay Metric Value (nM) Reference
System
Cellular Target
BT-474 Cells ICs0 1.4 [1]
Engagement
Panel of 18
PAKT Inhibition Breast Cancer Mean ECso 3.2 [1]
Lines
RAS:PI3Ka

. HEK293T Cells
Interaction ICso 6.0 [4]
_ (KRAS-G12D)
Blocking

Table 2: Preclinical Pharmacokinetic Parameters of BB0O-10203 in Mice

Parameter Value
IV Clearance (mL/min/kg) 26

IV Half-life (t1/2) (hr) 0.86
IV Volume of Distribution (Vss) (L/kg) 1.2
Oral Bioavailability (%F) @ 30 mg/kg 24%
Oral Bioavailability (%F) @ 100 mg/kg 31%
Oral Bioavailability (%F) @ 300 mg/kg 30%

Data sourced from reference[10].

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess the effect of a compound on glucose metabolism,
as performed for BBO-10203.[1][4]

¢ Animal Model: Male C57BL/6 mice.
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o Acclimatization: Acclimatize animals for at least 7 days before the experiment.
o Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
e Compound Administration:

o Prepare BB0O-10203 in an appropriate vehicle for oral gavage.

o Administer the desired dose of BBO-10203 (e.g., 100 mg/kg), a positive control (e.g., a
pan-PI3Ka inhibitor like alpelisib), or vehicle to respective groups of mice.

o Baseline Blood Glucose: 60 minutes after compound administration, collect a blood sample
from the tail vein to measure baseline glucose (t=0).

e Glucose Challenge: Immediately after the baseline reading, administer a 2 g/kg dose of D-
glucose solution via oral gavage.

o Time-Point Blood Collection: Collect blood samples from the tail vein at 15, 30, 60, and 120
minutes after the glucose challenge.

e Analysis:

o

Measure blood glucose levels at each time point using a calibrated glucometer.

[¢]

Plot the mean blood glucose concentration versus time for each treatment group.

[¢]

Calculate the area under the curve (AUC) for glucose excursion to quantify the overall
effect on glucose tolerance.

o

Optionally, collect a final blood sample for serum c-peptide or insulin analysis.

Visualizations
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Caption: Differentiated action of BBO-10203 on oncogenic vs. physiological PI3Ka signaling.
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Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
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Caption: Go/No-Go decision logic based on the key metabolic safety endpoint for BBO-10203.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. aacrjournals.org [aacrjournals.org]

3. BBOT Announces Publication in Science Highlighting Preclinical Data that Supports the
Potential for RAS:PI3Ka Breaker BBO-10203 to Provide Therapeutic Benefit across Multiple
Tumor Types | Nasdaq [nasdaq.com]

¢ 4. bbotx.com [bbotx.com]

« 5. Preclinical Data Presented at the 2025 AACR-NCI-EORTC International Conference on
Molecular Targets and Cancer Therapeutics Support Potential of BBO-10203, a First-in-
Class RAS:PI3Ka Breaker That Inhibits KRAS-Mutant Tumor Growth without Inducing
Hyperglycemia - BioSpace [biospace.com]

¢ 6. Preclinical Data Presented at the 2025 AACR-NCI-EORTC [globenewswire.com]

e 7.BB0-10203 inhibits tumor growth without inducing hyperglycemia by blocking RAS-PI3Ka
interaction [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15541566?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541566?utm_src=pdf-body
https://www.benchchem.com/product/b15541566?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/31/12_Supplement/PS7-04/753564/Abstract-PS7-04-BBO-10203-a-first-in-class-orally
https://aacrjournals.org/mct/article/24/10_Supplement/C082/766239/Abstract-C082-BBO-10203-a-first-in-class-orally
https://www.nasdaq.com/press-release/bbot-announces-publication-science-highlighting-preclinical-data-supports-potential
https://www.nasdaq.com/press-release/bbot-announces-publication-science-highlighting-preclinical-data-supports-potential
https://www.nasdaq.com/press-release/bbot-announces-publication-science-highlighting-preclinical-data-supports-potential
http://bbotx.com/wp-content/uploads/Science_BBO-10203-inhibits-tumor-growth-without-inducing-hyperglycemia-by-blocking-RAS-PI3Ka-interaction.pdf
https://www.biospace.com/press-releases/preclinical-data-presented-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-support-potential-of-bbo-10203-a-first-in-class-ras-pi3k%CE%B1-breaker-that-inhibits-kras-mutant-tumor-growth-without-inducing-hyperglycemia
https://www.biospace.com/press-releases/preclinical-data-presented-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-support-potential-of-bbo-10203-a-first-in-class-ras-pi3k%CE%B1-breaker-that-inhibits-kras-mutant-tumor-growth-without-inducing-hyperglycemia
https://www.biospace.com/press-releases/preclinical-data-presented-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-support-potential-of-bbo-10203-a-first-in-class-ras-pi3k%CE%B1-breaker-that-inhibits-kras-mutant-tumor-growth-without-inducing-hyperglycemia
https://www.biospace.com/press-releases/preclinical-data-presented-at-the-2025-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics-support-potential-of-bbo-10203-a-first-in-class-ras-pi3k%CE%B1-breaker-that-inhibits-kras-mutant-tumor-growth-without-inducing-hyperglycemia
https://www.globenewswire.com/news-release/2025/10/25/3174172/0/en/Preclinical-Data-Presented-at-the-2025-AACR-NCI-EORTC-International-Conference-on-Molecular-Targets-and-Cancer-Therapeutics-Support-Potential-of-BBO-10203-a-First-in-Class-RAS-PI3K.html
https://pubmed.ncbi.nlm.nih.gov/40504949/
https://pubmed.ncbi.nlm.nih.gov/40504949/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

8. Drug blocking cancer-driving RAS-PI3K pathway enters clinical trials | Frederick National
Laboratory [frederick.cancer.gov]

e 9. APhase la/lb Open-Label Study Evaluating the Safety, Tolerability, Pharmacokinetics,
and Efficacy of BBO-10203 in Subjects with Advanced Solid Tumors (The BREAKER-101
Trial) | Dana-Farber Cancer Institute [dana-farber.org]

e 10. bbotx.com [bbotx.com]

« To cite this document: BenchChem. [BBO-10203 toxicity assessment in preclinical models].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541566#bbo-10203-toxicity-assessment-in-
preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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